molecular formula C17H11BrN2O4 B5151601 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione

4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione

Cat. No. B5151601
M. Wt: 387.2 g/mol
InChI Key: GMLOHAAXIMFVHH-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrazolidinedione and benzodioxole, and its chemical formula is C19H12BrN2O4.

Mechanism of Action

The mechanism of action of 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has been found to selectively inhibit COX-2, which is induced during inflammation, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects:
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammation and pain, and the modulation of immune responses. 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has also been shown to possess antioxidant and free radical scavenging activities, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione for lab experiments is its high potency and selectivity, which allows for the investigation of specific biological pathways and targets. 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione is also relatively easy to synthesize and has good stability, making it a convenient compound for use in experiments. However, one limitation of 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione is its relatively low water solubility, which may limit its bioavailability and effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione, including:
1. Investigation of the molecular mechanisms of 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione's anti-inflammatory and analgesic effects, with the aim of developing more effective and selective therapies for the treatment of inflammatory diseases.
2. Development of new herbicides and fungicides based on 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione, with the aim of reducing the environmental impact of agricultural chemicals.
3. Synthesis of novel materials based on 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione, with unique mechanical, electrical, or optical properties, for use in various applications including sensors, electronics, and energy storage.
4. Evaluation of the potential toxicity and safety of 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione, with the aim of establishing safe doses and formulations for clinical and agricultural use.

Synthesis Methods

The synthesis of 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione involves the reaction of 6-bromo-1,3-benzodioxole with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate and further treated with acetic anhydride to obtain 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione in good yield.

Scientific Research Applications

4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. In agriculture, 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has been shown to possess herbicidal and fungicidal activities, making it a potential candidate for the development of new pesticides. In materials science, 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O4/c18-13-8-15-14(23-9-24-15)7-10(13)6-12-16(21)19-20(17(12)22)11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLOHAAXIMFVHH-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione

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